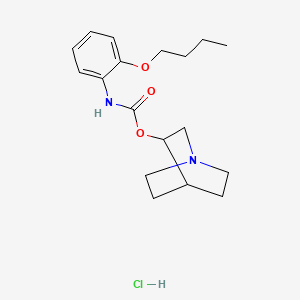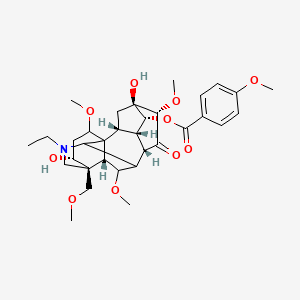
16-epi-Pyrojesaconitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-epi-Pyrojesaconitine is a pyro-type alkaloid derived from the Aconitum species. It is known for its potent analgesic properties, although its activity is lower than that of its parent alkaloids such as aconitine, mesaconitine, hypaconitine, and jesaconitine . This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and biological activities.
Métodos De Preparación
The preparation of 16-epi-Pyrojesaconitine involves the hydrolysis of aconitine. This process can be carried out using high-performance liquid chromatography-mass spectrometry (HPLC-MSn) combined with quantum chemical calculations . The hydrolysis typically involves heating aconitine in water, which leads to the formation of various hydrolysis products, including this compound
Análisis De Reacciones Químicas
16-epi-Pyrojesaconitine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
16-epi-Pyrojesaconitine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the reactivity and properties of pyro-type alkaloids. In biology, it is investigated for its potential analgesic and anti-inflammatory properties . In medicine, it is studied for its potential use in pain management and as a lead compound for the development of new analgesic drugs . Additionally, its unique structure makes it a valuable compound for structural and mechanistic studies in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 16-epi-Pyrojesaconitine involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its analgesic effects by binding to and modulating the activity of certain ion channels and receptors involved in pain signaling . The exact molecular targets and pathways are still under investigation, but it is known that the compound can affect the central nervous system and modulate pain perception.
Comparación Con Compuestos Similares
16-epi-Pyrojesaconitine is similar to other pyro-type alkaloids such as pyrojesaconitine, aconitine, mesaconitine, hypaconitine, and jesaconitine . it is unique in its specific structural configuration, which gives it distinct biological activities. Compared to its parent alkaloids, this compound has a lower analgesic activity but still retains significant biological activity, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C33H45NO10 |
|---|---|
Peso molecular |
615.7 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S,8S,13R,14R,17S)-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-7-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H45NO10/c1-7-34-14-31(15-39-2)19(35)12-20(41-4)33-18-13-32(38)28(44-30(37)16-8-10-17(40-3)11-9-16)21(18)22(24(36)29(32)43-6)23(27(33)34)25(42-5)26(31)33/h8-11,18-23,25-29,35,38H,7,12-15H2,1-6H3/t18-,19-,20?,21+,22+,23?,25?,26-,27?,28-,29-,31+,32-,33?/m1/s1 |
Clave InChI |
QMGHUXIUNPVSHV-YJRZMURVSA-N |
SMILES isomérico |
CCN1C[C@@]2([C@@H](CC(C34[C@@H]2C(C(C31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@@H](C5=O)OC)O)OC)OC)O)COC |
SMILES canónico |
CCN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5=O)OC)O)OC)OC)O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


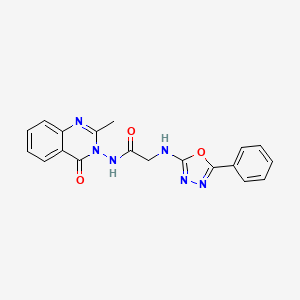
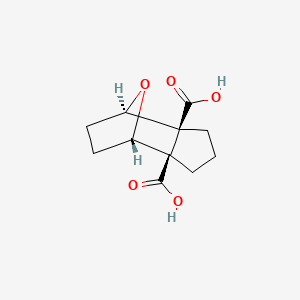
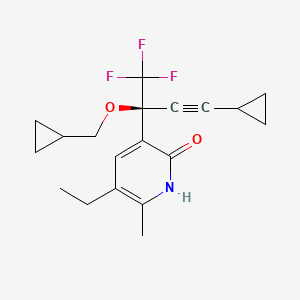
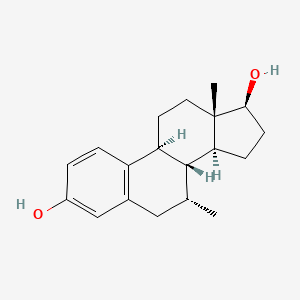
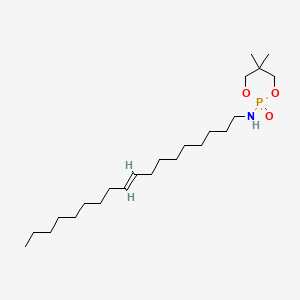


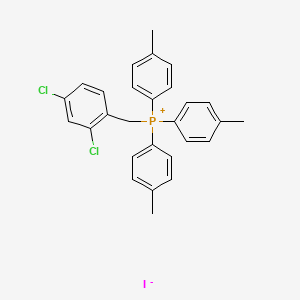
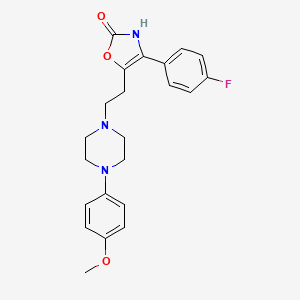
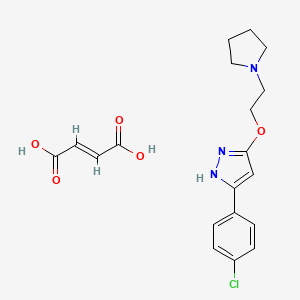
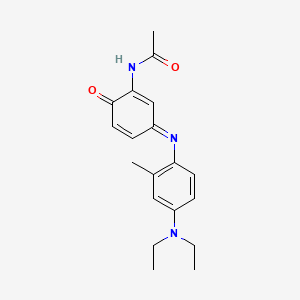
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
